1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule. It has a molecular formula of C19H26N2O5 . The compound is also known by other names such as “1-Piperidinepropanoic acid, 4- (methoxycarbonyl)-4- [ (1-oxopropyl)phenylamino]-” and "3- {4- (Methoxycarbonyl)-4- [phenyl (propionyl)amino]-1-piperidinyl}propanoic acid" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidine ring, a methoxy group, and a propanoyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.420 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Selective Bacterial Persister Eradication
1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has demonstrated potential in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This approach could significantly advance the treatment of persistent bacterial infections (Kim et al., 2011).
Radioligand Development for PET Imaging
Compounds structurally related to this compound have been synthesized for potential use in PET imaging of cerebral cannabinoid receptors. These compounds offer higher binding affinity and lower lipophilicity, making them promising candidates for neurological studies (Fan et al., 2006).
Synthesis of Advanced Drug Discovery Building Blocks
This compound is part of a class of molecules used to create 'stretched' analogues of piperidine, piperazine, and morpholine. These building blocks exhibit increased size and conformational flexibility, aiding in the optimization of lead compounds in drug discovery programs (Feskov et al., 2019).
Anticancer and Antileukemic Potential
Derivatives of this compound, particularly those with substituted phenyl groups, have shown promise in anticancer research. Specific derivatives exhibit significant antiproliferative activity against human leukemia cells, suggesting their potential as anticancer agents (Vinaya et al., 2011).
Antimicrobial and Antitubercular Activities
Synthesized analogues of this compound have been tested for antimicrobial activity against bacterial and fungal strains, as well as for in vitro antituberculosis activity. Their efficacy in inhibiting the growth of Mycobacterium tuberculosis highlights their potential in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Related compounds such as azetidin-2-ones have been shown to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Azetidin-2-ones, a related class of compounds, have been shown to target transpeptidase enzymes, leading to disruption of bacterial cell-wall synthesis .
Biochemical Pathways
Related compounds have been shown to interfere with the synthesis of bacterial cell walls, which could potentially disrupt a variety of downstream biochemical processes .
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been shown to have antimicrobial activity, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
1-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-5-2-14(3-6-17)4-7-18(23)22-12-16(13-22)21-10-8-15(9-11-21)19(20)24/h2-3,5-6,15-16H,4,7-13H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQZKQRRSSFGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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